An In-depth Technical Guide to 6-Oxa-2-azaspiro[3.4]octane Hemioxalate for Drug Discovery Professionals
An In-depth Technical Guide to 6-Oxa-2-azaspiro[3.4]octane Hemioxalate for Drug Discovery Professionals
Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Spirocyclic scaffolds, characterized by their inherent three-dimensionality and conformational rigidity, have emerged as a compelling class of building blocks. The 6-Oxa-2-azaspiro[3.4]octane framework, a unique structural motif, offers a distinct advantage in drug design by enabling the precise spatial orientation of functional groups. This can lead to enhanced binding affinity and selectivity for biological targets. This guide provides a comprehensive technical overview of 6-Oxa-2-azaspiro[3.4]octane hemioxalate, a versatile derivative of this scaffold, for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Tale of Two Salts
A critical aspect of working with 6-Oxa-2-azaspiro[3.4]octane is understanding the distinction between its common salt forms: the hemioxalate and the oxalate. This distinction significantly impacts the compound's molecular weight and formula, which is a crucial consideration for quantitative studies.
The hemioxalate salt consists of a 2:1 molar ratio of the 6-Oxa-2-azaspiro[3.4]octane free base to oxalic acid. In contrast, the oxalate salt has a 1:1 molar ratio. The hemioxalate form is often favored for its crystalline nature and improved handling characteristics.
Below is a summary of the key physicochemical properties of 6-Oxa-2-azaspiro[3.4]octane and its hemioxalate and oxalate salts:
| Property | 6-Oxa-2-azaspiro[3.4]octane (Free Base) | 6-Oxa-2-azaspiro[3.4]octane Hemioxalate | 6-Oxa-2-azaspiro[3.4]octane Oxalate |
| IUPAC Name | 6-Oxa-2-azaspiro[3.4]octane[1] | bis(6-Oxa-2-azaspiro[3.4]octane);oxalic acid | 6-Oxa-2-azaspiro[3.4]octane;oxalic acid |
| Synonyms | 2-Oxa-6-azaspiro[3.4]octane | 2-Oxa-6-azaspiro[3.4]octane hemioxalate | 2-Oxa-6-azaspiro[3.4]octane oxalate |
| CAS Number | 410070-90-5[1] | 1523570-96-8 (representative) | 1408075-00-2, 1392804-58-8 (representative)[2][3] |
| Molecular Formula | C6H11NO[1] | C14H24N2O6 | C8H13NO5[2][3] |
| Molecular Weight | 113.16 g/mol [1] | 316.35 g/mol | 203.19 g/mol [2][3] |
| Appearance | Not specified | White to off-white solid | White to off-white solid |
| Purity | Not specified | Typically ≥97% | Typically ≥97% |
| Storage | Not specified | Room temperature | 2-8°C (protect from light) |
Note: The nomenclature "2-Oxa-6-azaspiro[3.4]octane" is also commonly used by chemical suppliers. The numbering of the spirocycle can vary, but the core structure remains the same.
Pharmacological Potential: A Scaffold for Innovation
The 6-Oxa-2-azaspiro[3.4]octane scaffold is of significant interest in drug discovery due to the unique properties conferred by the spirocyclic oxetane moiety. Oxetanes are recognized for their ability to improve key drug-like properties.[4][5]
Key Advantages of the 6-Oxa-2-azaspiro[3.4]octane Scaffold:
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Increased Three-Dimensionality: The rigid, non-planar structure of the spirocycle allows for a more precise presentation of substituents in three-dimensional space, which can lead to improved target engagement.
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Enhanced Solubility: The polar oxetane ring can significantly improve the aqueous solubility of a molecule, a common challenge in drug development.[5]
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Metabolic Stability: Spirocyclic oxetanes can serve as metabolically stable bioisosteres for more labile groups, such as morpholine.[5]
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Novel Chemical Space: The unique geometry of this scaffold provides access to novel chemical space, enabling the design of compounds with unique pharmacological profiles.
While specific pharmacological data for 6-Oxa-2-azaspiro[3.4]octane hemioxalate is not extensively published, its classification as a "Protein Degrader Building Block" by some suppliers suggests its potential utility in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies. The secondary amine provides a convenient attachment point for linking to E3 ligase ligands or target-binding moieties.
Experimental Protocols: Synthesis and Characterization
The following is a plausible, multi-step synthetic protocol for the preparation of 6-Oxa-2-azaspiro[3.4]octane hemioxalate, based on established methodologies for related spirocyclic compounds and salt formation.
Part 1: Synthesis of the 6-Oxa-2-azaspiro[3.4]octane Free Base
This synthesis involves the construction of the spirocyclic core. A number of synthetic routes have been reported for related azaspiro[3.4]octanes. One potential approach is outlined below.
Step 1: Synthesis of a Suitable Precursor
The synthesis would likely begin with a commercially available starting material that can be elaborated to form the key spirocyclic intermediate.
Step 2: Cyclization to Form the Spirocyclic Core
An intramolecular cyclization reaction would be employed to form the 6-Oxa-2-azaspiro[3.4]octane ring system.
Step 3: Deprotection (if necessary)
If a protecting group is used on the nitrogen atom during the synthesis, a deprotection step will be required to yield the free secondary amine.
Part 2: Formation of the Hemioxalate Salt
The crystalline hemioxalate salt can be readily prepared from the free base.
Materials:
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6-Oxa-2-azaspiro[3.4]octane (free base)
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Oxalic acid dihydrate
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Isopropanol (IPA) or other suitable solvent
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Diethyl ether
Procedure:
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Dissolve 2.0 equivalents of the 6-Oxa-2-azaspiro[3.4]octane free base in a minimal amount of isopropanol with stirring.
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In a separate flask, dissolve 1.0 equivalent of oxalic acid dihydrate in warm isopropanol.
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Slowly add the oxalic acid solution to the amine solution with continuous stirring.
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A white precipitate of the hemioxalate salt should form. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by the addition of diethyl ether.
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Stir the resulting suspension at room temperature for 1-2 hours to ensure complete precipitation.
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Collect the solid product by vacuum filtration.
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Wash the filter cake with a small amount of cold isopropanol, followed by a wash with diethyl ether.
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Dry the product under vacuum to a constant weight to yield 6-Oxa-2-azaspiro[3.4]octane hemioxalate as a white crystalline solid.
Analytical Characterization
The identity and purity of the synthesized 6-Oxa-2-azaspiro[3.4]octane hemioxalate should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the spirocyclic core and the presence of oxalic acid in the correct stoichiometric ratio.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
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Mass Spectrometry (MS): To confirm the molecular weight of the free base.
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Elemental Analysis: To confirm the elemental composition of the hemioxalate salt.
Safety and Handling
Recommended Safety Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust and vapors.
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Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion and Future Outlook
6-Oxa-2-azaspiro[3.4]octane hemioxalate represents a valuable and versatile building block for modern drug discovery. Its rigid, three-dimensional structure and the advantageous properties conferred by the spirocyclic oxetane moiety make it an attractive scaffold for the development of novel therapeutics with improved pharmacological profiles. While further research is needed to fully elucidate its specific biological activities and toxicological profile, the foundational information provided in this guide serves as a comprehensive resource for scientists and researchers looking to incorporate this promising scaffold into their drug discovery programs.
Diagrams
References
- 1. 6-Oxa-2-azaspiro[3.4]octane | C6H11NO | CID 55279769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1408075-00-2: 2-oxa-6-azaspiro[3.4]octane hemioxalate [cymitquimica.com]
- 3. 1392804-58-8 | 6-Oxa-2-azaspiro[3.4]octane oxalic acid - Moldb [moldb.com]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. file.medchemexpress.com [file.medchemexpress.com]
